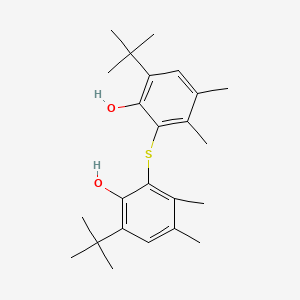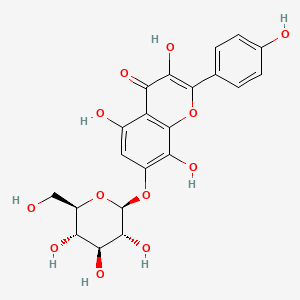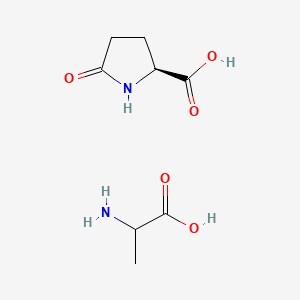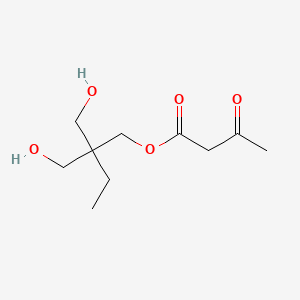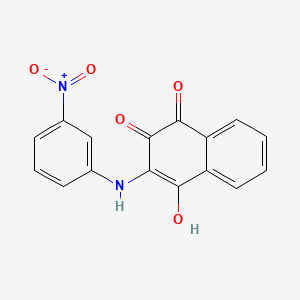
1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphtalènedione, 2-hydroxy-3-((3-nitrophényl)amino)- est un composé organique complexe appartenant à la classe des naphtoquinones. Ce composé se caractérise par la présence d’un système cyclique naphtalène avec deux groupes cétone aux positions 1 et 4, un groupe hydroxyle à la position 2 et un groupe amino substitué par un groupe 3-nitrophényl à la position 3. Les naphtoquinones sont connues pour leurs diverses activités biologiques et sont utilisées dans diverses applications de recherche scientifique.
Méthodes De Préparation
La synthèse de 1,4-Naphtalènedione, 2-hydroxy-3-((3-nitrophényl)amino)- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Amination : Conversion du nitrobenzène en aniline par réduction.
Réaction de couplage : Réaction de l’aniline avec la 1,4-naphtoquinone pour former le composé souhaité.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais elles sont optimisées pour la synthèse à grande échelle, y compris l’utilisation de catalyseurs et de conditions de réaction contrôlées pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
1,4-Naphtalènedione, 2-hydroxy-3-((3-nitrophényl)amino)- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.
Substitution : Les groupes hydroxyle et amino peuvent participer à des réactions de substitution avec divers réactifs.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de recherche scientifique
1,4-Naphtalènedione, 2-hydroxy-3-((3-nitrophényl)amino)- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d’autres molécules organiques complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Investigé pour son utilisation potentielle dans le développement de nouveaux médicaments, en particulier pour ses effets cytotoxiques sur les cellules cancéreuses.
Industrie : Utilisé dans la production de colorants et de pigments en raison de ses propriétés chromophores.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-hydroxy-3-((3-nitrophenyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its cytotoxic effects on cancer cells.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
Le mécanisme d’action de 1,4-Naphtalènedione, 2-hydroxy-3-((3-nitrophényl)amino)- implique son interaction avec les composants cellulaires. Le composé peut générer des espèces réactives de l’oxygène (ROS) par le biais d’un cycle redox, ce qui entraîne un stress oxydatif et des dommages cellulaires. Il peut également inhiber des enzymes spécifiques et interférer avec les voies de signalisation cellulaire, contribuant ainsi à ses effets biologiques.
Comparaison Avec Des Composés Similaires
1,4-Naphtalènedione, 2-hydroxy-3-((3-nitrophényl)amino)- peut être comparé à d’autres dérivés de la naphtoquinone, tels que :
1,4-Naphtalènedione, 2-hydroxy-3-méthyl- : Connu pour ses propriétés antimicrobiennes.
1,4-Naphtalènedione, 2-hydroxy- : Couramment utilisé dans la synthèse de colorants et de pigments.
1,4-Naphtalènedione, 2-amino-3-chloro- : Étudié pour son activité anticancéreuse potentielle.
Le caractère unique de 1,4-Naphtalènedione, 2-hydroxy-3-((3-nitrophényl)amino)- réside dans son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
135330-13-1 |
|---|---|
Formule moléculaire |
C16H10N2O5 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
4-hydroxy-3-(3-nitroanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H10N2O5/c19-14-11-6-1-2-7-12(11)15(20)16(21)13(14)17-9-4-3-5-10(8-9)18(22)23/h1-8,17,19H |
Clé InChI |
FWJIFYWPDQDCEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)NC3=CC(=CC=C3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


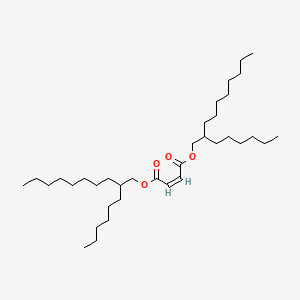
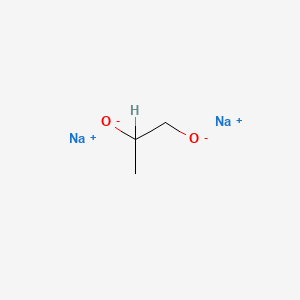

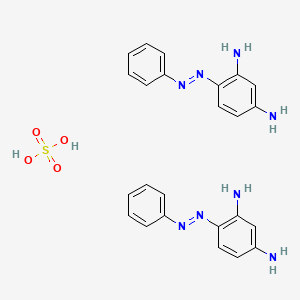
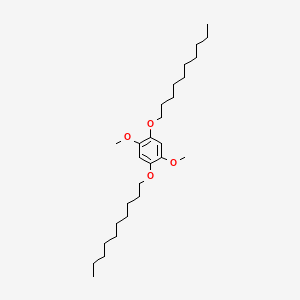



![N-[(1-Methylpropoxy)methyl]acrylamide](/img/structure/B12658031.png)
